molecular formula C13H11NO2 B2678197 (Z)-N-(4-hydroxybenzylidene)aniline oxide CAS No. 94664-72-9

(Z)-N-(4-hydroxybenzylidene)aniline oxide

Cat. No. B2678197
CAS RN: 94664-72-9
M. Wt: 213.236
InChI Key: OVAJUMUKJOTHRY-UVTDQMKNSA-N
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Description

(Z)-N-(4-hydroxybenzylidene)aniline oxide, commonly known as HBAO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. HBAO is a Schiff base derivative of aniline, and its chemical structure consists of a benzene ring attached to a nitrogen atom, which is further linked to a carbon atom via a double bond.

Scientific Research Applications

Optical Sensor for Mercury Ions

The compound has been used in the preparation of a highly specific and sensitive mercury ion (Hg 2+) optical sensor . This sensor was prepared by synthesized nanocomposites, based on 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin (THPP) and graphene oxide nanosheets . The sensor exhibited a linear range of 6.0 × 10 −9 to 6.0 × 10 −5 mol L −1 Hg ( II) with a detection limit of 3.2 × 10 −9 mol L −1 and a response time of ∼210 s .

Methanogenesis Inhibition

The compound has been found to have methanogenic inhibition activity . The study found that the compound treatment of flooded soil did not significantly affect the bacterial community but rather the archaeal community; particularly, Methanosarcina spp .

Synthesis of Azobenzenes

The compound has been used in the transition metal oxide-catalyzed synthesis of azobenzenes through the oxidative coupling of anilines . An octahedral molecular sieve of manganese oxide, OMS-2, exhibited the best activity and selectivity .

Inhibiting Dechlorination of Chlorophenols

In addition to its methanogenic inhibition activity, the compound has been found to have a secondary effect of inhibiting the dechlorination of chlorophenols .

Selective Oxidation of Aniline

The compound has been used in the selective oxidation of aniline into azoxybenzene . The study found that the compound led to oxidation of aniline with a conversion rate of 99.6% and 83.7% selectivity to azoxybenzene at room temperature .

Preparation of Nanocomposites

The compound has been used in the preparation of novel tetrakis (4-hydroxyphenyl)porphyrin–graphene oxide nanocomposites . These nanocomposites have been applied in various fields, including the development of optical sensors .

properties

IUPAC Name

4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLWYELMGGGSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-hydroxybenzylidene)aniline oxide

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